Bromuconazole

Catalog No.
S585494
CAS No.
116255-48-2
M.F
C13H12BrCl2N3O
M. Wt
377.1 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Bromuconazole

CAS Number

116255-48-2

Product Name

Bromuconazole

IUPAC Name

1-[[4-bromo-2-(2,4-dichlorophenyl)oxolan-2-yl]methyl]-1,2,4-triazole

Molecular Formula

C13H12BrCl2N3O

Molecular Weight

377.1 g/mol

InChI

InChI=1S/C13H12BrCl2N3O/c14-9-4-13(20-5-9,6-19-8-17-7-18-19)11-2-1-10(15)3-12(11)16/h1-3,7-9H,4-6H2

InChI Key

HJJVPARKXDDIQD-UHFFFAOYSA-N

SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br

Solubility

1.33e-04 M
Acetone 32 g/100 ml; dichloromethane 50 g/100 ml; ethyl acetate 23 g/100 ml; n-hexane 0.2 g/100ml; MeOH 30 g/100 ml; 1-octanol 6 g/100 ml; 2-propanol 6 g/100 ml; toluene 22 g/100 ml; water (distilled) 61 mg/L; water (pH 5) 52 mg/L
Moderate to high solubility in organic solvents.
In water, 50 mg/L at 25 °C
Solubility in water, mg/l at 25 °C: 50 (practically insoluble)

Synonyms

bromuconazole

Canonical SMILES

C1C(COC1(CN2C=NC=N2)C3=C(C=C(C=C3)Cl)Cl)Br

Investigating Fungicidal Mechanisms

Understanding the precise mode of action of fungicides like bromuconazole is crucial for developing effective disease management strategies. Research studies employ bromuconazole to investigate its fungicidal mechanisms at various levels. This includes:

  • Enzyme inhibition: Studies explore how bromuconazole inhibits the biosynthesis of ergosterol, a critical component of fungal cell membranes. This disruption weakens the fungal cell wall, leading to cell death [].
  • Resistance development: Research investigates how fungal populations develop resistance to bromuconazole over time. This helps scientists develop strategies to manage resistance and maintain the fungicide's efficacy [].

Evaluating Efficacy and Specificity

Developing new and effective fungicides requires thorough evaluation of their efficacy and specificity. Bromuconazole is often used as a reference fungicide in research studies to:

  • Compare the efficacy of new fungicide candidates: Researchers compare the effectiveness of newly developed fungicides against various fungal pathogens with the established performance of bromuconazole [].
  • Assess fungicide specificity: Studies evaluate the impact of bromuconazole on non-target organisms, such as beneficial insects and soil microorganisms, to ensure its environmental safety [].

Environmental Fate and Risk Assessment

Understanding the environmental fate and potential risks associated with fungicides is crucial for responsible agricultural practices. Bromuconazole is employed in research to:

  • Investigate degradation pathways: Studies assess how bromuconazole breaks down in the environment, including soil and water, to determine its persistence and potential impact on ecosystems [].
  • Evaluate potential risks: Researchers use bromuconazole to assess potential risks to non-target organisms, such as aquatic life, through exposure to the fungicide in the environment [].

Bromuconazole is a triazole fungicide primarily used in agriculture to control various fungal diseases in crops, particularly in cereals and ornamental plants. Its chemical structure is characterized by the presence of a bromine atom and a dichlorophenyl group, contributing to its effectiveness as a fungicide. The International Chemical Safety Card identifies it with the Chemical Abstracts Service number 116255-48-2 and highlights its classification as very toxic to aquatic life, necessitating careful handling and application practices .

Bromuconazole acts as a sterol demethylation inhibitor (DMI) fungicide []. It specifically targets the enzyme sterol 14α-demethylase, which is essential for the biosynthesis of ergosterol, a key component of fungal cell membranes []. By inhibiting this enzyme, bromuconazole disrupts ergosterol production, leading to the formation of abnormal and dysfunctional cell membranes. This ultimately weakens the fungal cell wall, hindering growth and causing cell death [].

Toxicity

Bromuconazole is considered moderately toxic to mammals with an oral LD₅₀ (lethal dose for 50% of the test population) of 1210 mg/kg in rats []. However, it poses a low risk to honeybees [].

Other hazards

Bromuconazole can be irritating to the skin and eyes upon contact. Prolonged or repeated exposure may cause skin sensitization []. It is also slightly flammable and should be handled with care [].

Safety precautions

Always follow recommended handling and application procedures as outlined on the product label. Wear appropriate personal protective equipment (PPE) like gloves, goggles, and respirator when handling the compound [].

Bromuconazole functions by inhibiting the cytochrome P-450 enzyme system in fungi, which is crucial for their growth and reproduction. This inhibition leads to the disruption of ergosterol synthesis, an essential component of fungal cell membranes. Kinetic studies have demonstrated that bromuconazole undergoes metabolic transformations primarily through hydroxylation, resulting in various metabolites . The degradation of bromuconazole can also occur through processes such as gamma radiation, where it has been shown to decompose significantly under specific conditions .

The biological activity of bromuconazole is centered on its antifungal properties. It is effective against a range of fungal pathogens, including those causing black spot disease in roses and other crops. Studies indicate that bromuconazole exhibits acute toxicity in laboratory settings, with specific toxicity categories assigned based on its effects on different organisms . Additionally, it has been shown to undergo stereoselective metabolism, which may influence its efficacy and safety profile .

Bromuconazole can be synthesized through several methods, typically involving the reaction of appropriate precursors to form the triazole ring structure. One common synthetic route includes the condensation of 2-(2,4-dichlorophenyl)tetrahydrofurfuryl bromide with triazole derivatives under controlled conditions. The process requires careful temperature management and the use of solvents to ensure high yields and purity of the final product .

Bromuconazole is primarily applied as a fungicide in agricultural settings. It is commonly used to protect crops such as wheat from fungal diseases. For example, formulations like CHIPCO® Bromuconazole are specifically designed for use on roses to manage black spot disease effectively . The compound's ability to control fungal infections makes it valuable in both commercial agriculture and ornamental horticulture.

Bromuconazole belongs to a class of triazole fungicides that share similar mechanisms of action but differ in their chemical structures and specific applications. Here are some similar compounds:

Compound NameChemical StructureUnique Features
TebuconazoleTriazole derivativeBroad-spectrum activity against various fungi
PropiconazoleTriazole derivativeEffective against leaf spot diseases
DifenoconazoleTriazole derivativeKnown for systemic activity in plants

Bromuconazole is unique due to its specific structural features, such as the presence of both bromine and dichlorophenyl groups, which enhance its antifungal potency compared to other triazoles. Additionally, its stereoselective metabolism may influence its effectiveness and safety profile differently than other similar compounds .

Sterol Biosynthesis Inhibition Pathways in Target Organisms

Bromuconazole belongs to the group of triazole compounds that function as demethylation inhibitors (DMIs), a subclass of sterol biosynthesis inhibitors (SBIs). The primary mechanism of action centers on the inhibition of C-14-demethylase in sterol biosynthesis, a critical enzyme in the ergosterol biosynthetic pathway of fungi. Ergosterol serves as the fungal equivalent of cholesterol in mammalian cells, playing essential roles in maintaining membrane integrity, fluidity, and permeability.

The biosynthesis of ergosterol involves multiple enzymatic steps, with the 14α-demethylation of lanosterol representing a crucial stage. This reaction is catalyzed by cytochrome P450-dependent 14α-sterol demethylase (CYP51), which removes the 14α-methyl group from sterol precursors. Bromuconazole specifically targets this enzyme, binding to the active site and preventing the demethylation process.

When bromuconazole inhibits the CYP51 enzyme, several consequences occur within the fungal cell:

  • Depletion of ergosterol, essential for proper membrane function
  • Accumulation of 14α-methylated sterols, which disrupt membrane structure and function
  • Alterations in membrane permeability and fluidity
  • Inhibition of cell growth and eventual cell death
Effect of Bromuconazole on Sterol BiosynthesisConsequence for Fungal Cell
Inhibition of CYP51 (14α-demethylase)Reduction in ergosterol synthesis
Accumulation of 14α-methylated sterolsDisruption of membrane integrity
Altered sterol composition in membranesCompromised membrane functions
Negative feedback on HMG-CoA reductaseFurther reduction in sterol pathway activity

A fascinating secondary mechanism recently discovered for triazole antifungals like bromuconazole involves the generation of sterol intermediate perturbations that are decoded by the sterol sensing functions of HMG-CoA reductase. This leads to negative feedback regulation of the entire ergosterol biosynthesis pathway, further enhancing the fungicidal effect.

Molecular Targets in Fungal CYP51 Enzyme Systems

The primary molecular target of bromuconazole is the CYP51 (Erg11) enzyme, which belongs to the cytochrome P450 monooxygenase superfamily. Recent advances in structural biology have provided crucial insights into the binding mechanisms and interactions between triazole fungicides and their target enzymes.

Bromuconazole's chemical structure (C₁₃H₁₂BrCl₂N₃O) features a triazole ring that coordinates with the heme iron at the active site of CYP51. The molecule also contains a bromine atom on the tetrahydrofuran ring and two chlorine atoms on the phenyl ring, which contribute to its binding affinity and specificity.

The binding of bromuconazole to fungal CYP51 involves several key interactions:

  • Coordination of the triazole nitrogen with the heme iron in the active site
  • Hydrophobic interactions between the dichlorophenyl moiety and hydrophobic residues in the substrate binding pocket
  • Additional interactions involving the bromine atom enhancing binding specificity

Comparative studies examining the binding of azole antifungals to different CYP51 isoforms have revealed significant variations in binding affinity and substrate metabolism among human, fungal, and mycobacterial CYP51 enzymes. These differences account for the selective toxicity of bromuconazole toward fungi, with substantially higher binding affinity for fungal CYP51 compared to mammalian homologs.

Research has identified specific amino acid residues in fungal CYP51 that are critical for azole binding. For instance, mutations in Candida albicans CYP51 at positions Y132 and F145 affect azole binding differently, with F145L resulting in a 5-fold increase in IC₅₀ for fluconazole. Similar binding site differences likely affect bromuconazole's interactions with CYP51 enzymes from various fungal species.

Comparative Efficacy Across Ascomycete and Basidiomycete Pathogens

Bromuconazole demonstrates broad-spectrum activity against numerous economically important fungal pathogens, though its efficacy varies across different taxonomic groups. It is particularly effective against a range of crop diseases including:

  • Rusts (Puccinia spp.)
  • Powdery mildew
  • Septoria tritici (leaf blotch of wheat)
  • Leaf spot diseases
  • Eyespot disease

Field trials have demonstrated bromuconazole's effectiveness in controlling these pathogens in various crops, with particularly strong efficacy in cereals. In wheat trials conducted in the Maritime EPPO zone, applications of Bromuconazole 30 EC resulted in yields averaging 143.1% compared to untreated controls when applied twice against foliar diseases.

Pathogen GroupRepresentative SpeciesEfficacy of Bromuconazole
Rust fungi (Basidiomycetes)Puccinia recondita, P. striiformisHigh efficacy documented in field trials
Powdery mildews (Ascomycetes)Blumeria graminisVery effective at recommended doses
Septoria species (Ascomycetes)Zymoseptoria triticiHigh efficacy in wheat protection
Fusarium species (Ascomycetes)Fusarium spp.Moderate to high efficacy
Eyespot (Ascomycetes)Oculimacula yallundaeEffective control demonstrated

The comparative efficacy across ascomycete and basidiomycete pathogens appears to relate to subtle differences in CYP51 enzyme structure among fungal taxa. While bromuconazole shows robust activity against both groups, certain ascomycete pathogens have demonstrated a higher propensity for developing resistance mechanisms.

It's worth noting that the efficacy profile of bromuconazole differs from some other triazoles. For example, while some DMI fungicides like imazalil and metconazole retain activity against Aspergillus fumigatus isolates harboring the TR₃₄/L98H mutation (conferring resistance to medical azoles), other triazole fungicides including bromuconazole show complete loss of activity against such isolates.

Genetic Mutations in Fungal Cytochrome P450 51A Isoforms

The primary mechanism of bromuconazole resistance involves genetic modifications within the cytochrome P450 51A gene, which encodes the target enzyme for triazole fungicides [4] [6]. Multiple mutation types have been identified across diverse fungal species, ranging from single amino acid substitutions to complex combinations involving tandem repeats and multiple point mutations [4] [22].

In Aspergillus fumigatus, the most extensively studied organism regarding triazole resistance, several critical mutations confer cross-resistance to bromuconazole [4] [21]. The TR34/L98H mutation combination, consisting of a 34-base pair tandem repeat in the promoter region coupled with a leucine to histidine substitution at position 98, represents one of the most significant resistance mechanisms [4] [13]. This mutation pattern emerged following the introduction of triazole fungicides in agriculture between 1990 and 1996, with the first clinical isolate detected in 1998 [13].

Laboratory confirmation studies demonstrate that the TR34/L98H mutation alone is sufficient to confer significant bromuconazole resistance [4]. Gene replacement experiments using azole-susceptible Aspergillus fumigatus strains transformed with the TR34/L98H allele successfully reproduced the resistance phenotype observed in clinical isolates [4]. However, an even more concerning development involves the TR34/R65K/L98H triple mutation combination, which confers complete insensitivity to voriconazole and pan-azole resistance including bromuconazole [4].

The TR46/Y121F/T289A mutation represents another environmentally derived resistance mechanism, with affected isolates showing 2 to 4.6-fold increased resistance to bromuconazole and other triazoles [9] [20]. Additional single amino acid substitutions at positions G54, G138, M220, and G448 have been documented in clinical isolates, each contributing to varying degrees of bromuconazole cross-resistance [22] [26].

Table 1: Genetic Mutations in Fungal Cytochrome P450 51A Isoforms

OrganismMutation TypeSpecific MutationBromuconazole Cross-ResistanceResistance Factor
Aspergillus fumigatusTandem repeat + amino acid substitutionTR34/L98HYes - MIC ≥8 mg/L2-35 fold
Aspergillus fumigatusTandem repeat + amino acid substitutionTR46/Y121F/T289AYes - MIC ≥8 mg/L2-4.6 fold
Aspergillus fumigatusTandem repeat + multiple substitutionsTR34/R65K/L98HYes - pan-azole resistanceComplete insensitivity
Aspergillus fumigatusAmino acid substitutionG54E/V/RYesVariable
Aspergillus fumigatusAmino acid substitutionG138SYesVariable
Aspergillus fumigatusAmino acid substitutionM220K/TYesVariable
Aspergillus fumigatusAmino acid substitutionG448SYesVariable
Aspergillus fumigatusAmino acid substitutionF495IYesVariable
Aspergillus nigerGene expression alterationCYP51A overexpressionYes2-9 fold expression increase
Leptosphaeria maculansPromoter insertion275-bp insertion in ERG11 promoterYesLow but significant
Rhynchosporium communeMultiple loci mutationsYVC1, transcription activator, saccharopine dehydrogenaseYesComplex multilocus

Extended gene expression studies in Aspergillus niger have revealed that cytochrome P450 51A participates more actively than cytochrome P450 51B in transcriptional responses to azole stress [10]. Voriconazole exposure resulted in significant cytochrome P450 51A expression induction ranging from 3 to 15-fold increases across different strains [10]. This upregulation represents a compensatory mechanism that enables fungi to maintain ergosterol biosynthesis despite bromuconazole inhibition [10].

In Leptosphaeria maculans, the causative agent of blackleg disease in canola, resistance mechanisms involve promoter region modifications rather than coding sequence mutations [15] [16]. A 275-base pair insertion in the ERG11 promoter region increases gene expression sufficiently to confer resistance to tebuconazole and cross-resistance to other demethylation inhibitor fungicides including bromuconazole [15]. Additional isolates harbor long terminal repeat retrotransposons of varying sizes inserted in the promoter region, though these confer minimal shifts in minimum inhibitory concentration values [15].

Genome-wide association studies in Rhynchosporium commune have identified novel resistance loci beyond the traditional cytochrome P450 51 gene [11]. Mutations in genes encoding the vacuolar cation channel YVC1, transcription activators, and saccharopine dehydrogenase make significant contributions to fungicide resistance [11]. These multilocus resistance patterns demonstrate the complex genetic architecture underlying bromuconazole resistance evolution [11].

Overexpression Mechanisms of Efflux Transport Proteins

Efflux pump overexpression represents a secondary but significant mechanism contributing to bromuconazole resistance across multiple fungal species [2] [5]. These membrane-bound transport proteins actively remove fungicides from fungal cells, thereby reducing intracellular concentrations below lethal thresholds [2]. Two major classes of efflux pumps mediate azole resistance: ATP-binding cassette transporters and major facilitator superfamily transporters [2] [5].

In Candida albicans, constitutive overexpression of CDR1 and CDR2 ATP-binding cassette transporters occurs through gain-of-function mutations in the transcriptional activator TAC1 [5]. These mutations render the transcription factor constitutively active, leading to sustained efflux pump expression even in the absence of azole exposure [5]. Expression levels can increase 5 to 100-fold compared to susceptible strains [5]. Similarly, the major facilitator MDR1 becomes overexpressed through gain-of-function mutations in the MRR1 transcription factor, achieving 10 to 50-fold expression increases [5].

Cryptococcus neoformans develops azole tolerance through chromosome 1 disomy formation, which contains both the ATP-binding cassette transporter gene AFR1 and the ergosterol biosynthesis gene ERG11 [1]. This chromosomal duplication results in doubled gene dosage and corresponding increases in efflux pump expression [1]. Environmental exposure to fungicides including tebuconazole, pyraclostrobin, and benomyl stimulates AFR1, PDR11, and MDR11 expression in both Cryptococcus gattii and Cryptococcus neoformans [1].

Table 2: Efflux Transport Protein Overexpression Mechanisms

OrganismEfflux Pump TypeEfflux ProteinRegulatory MechanismBromuconazole EffectExpression Fold Change
Candida albicansATP-binding cassette transporterCDR1TAC1 gain-of-function mutationsCross-resistance expected5-100 fold
Candida albicansATP-binding cassette transporterCDR2TAC1 gain-of-function mutationsCross-resistance expected5-100 fold
Candida albicansMajor facilitatorMDR1MRR1 gain-of-function mutationsCross-resistance expected10-50 fold
Candida glabrataATP-binding cassette transporterCgCdr1Unknown transcriptional activationCross-resistance likelyVariable
Candida glabrataATP-binding cassette transporterCgCdr2Unknown transcriptional activationCross-resistance likelyVariable
Candida glabrataATP-binding cassette transporterCgSnq2Unknown transcriptional activationCross-resistance likelyVariable
Cryptococcus neoformansATP-binding cassette transporterAFR1Chromosome 1 disomyCross-resistance demonstrated3-15 fold
Aspergillus fumigatusATP-binding cassette transporterAfuMDR1/CDR1BAzole exposure upregulationCross-resistance likely2-10 fold
Aspergillus fumigatusATP-binding cassette transporterAfuMDR2Azole exposure upregulationCross-resistance likely2-10 fold
Botrytis cinereaATP-binding cassette transporterAtrBMrr1 mutations/deletionsCross-resistance possibleVariable
Botrytis cinereaMajor facilitatorMfsM2Promoter rearrangementsCross-resistance possibleVariable
Penicillium digitatumMajor facilitatorMultiple MFSMultiple regulatory pathwaysCross-resistance possibleVariable

In Aspergillus fumigatus, decreased intracellular accumulation of itraconazole has been observed in resistant clinical isolates and laboratory-derived strains [6]. Multiple ATP-binding cassette transporter genes including AfuMDR1, AfuMDR2, and five genes designated abcA through abcE become upregulated in response to azole exposure [6]. The AfuMDR1 gene, renamed CDR1B, encodes the only transporter directly implicated in Aspergillus fumigatus azole resistance [6].

Botrytis cinerea exhibits complex multidrug resistance patterns mediated by efflux pump overexpression [12]. MDR1 isolates show resistance through AtrB overexpression caused by point mutations in the transcriptional regulator Mrr1 [12]. MDR2 isolates demonstrate resistance via MfsM2 overexpression resulting from promoter rearrangements [12]. Natural hybridization between MDR1 and MDR2 strains produces MDR3 isolates with the broadest resistance spectrum [12].

Rhodamine 6G efflux assays demonstrate functional increases in pump activity following fungicide exposure [1]. Benomyl-exposed Cryptococcus cells pumped out the fluorescent dye more efficiently than non-exposed controls, confirming enhanced efflux capacity [1]. This mechanistic evidence supports the role of efflux pump overexpression in conferring cross-resistance to bromuconazole and related compounds [1].

Epigenetic Modifications Conferring Cross-Resistance

Epigenetic mechanisms contribute significantly to bromuconazole resistance development through heritable changes in gene expression that do not involve DNA sequence alterations [7] [8]. These modifications can persist for extended periods and contribute to rapid adaptation under fungicide selection pressure [7]. Multiple epigenetic pathways have been implicated in antifungal resistance, including chromatin remodeling, histone modifications, DNA methylation changes, and RNA-mediated silencing [7] [8].

Chromatin remodeling complexes play essential roles in regulating efflux pump expression and azole resistance [7] [12]. The Swi/Snf chromatin remodeling complex in Candida albicans activates the transcription factor Mrr1, which enhances MDR1 expression [12]. In Fusarium graminearum, the Swi/Snf complex participates in azole fungicide resistance, with deletion of the Snf2 component inhibiting MDR1 expression increases and leading to enhanced drug sensitivity [12]. These findings indicate that chromatin modifications serve as important mechanisms for pathogen adaptation to fungicides including bromuconazole [12].

Histone modifications represent another critical epigenetic mechanism affecting antifungal resistance [7]. Fluconazole exposure results in loss of genetic heterozygosity, aneuploidy, and isochromosome formation in Candida albicans, leading to increased copy numbers of resistance genes including CDR1 and ERG11 [7]. Formation of disomies in multiple chromosomes occurs in Cryptococcus neoformans following azole exposure [7]. These chromosomal alterations represent stable epigenetic changes that can persist across multiple generations [7].

Table 3: Epigenetic Modifications Conferring Cross-Resistance

Mechanism TypeSpecific ModificationTarget OrganismBromuconazole RelevanceInheritance PatternResistance Duration
Chromatin remodelingSwi/Snf complex alterationsCandida albicans, Fusarium graminearumHigh - affects efflux pump expressionTransient/reversibleTreatment-dependent
Chromatin remodelingAcetyltransferase complex changesCandida albicansModerate - alters drug toleranceTransient/reversibleTreatment-dependent
Histone modificationsH3K9me3 methylation changesPlasmodium falciparumLow - different target mechanismStable/heritableLong-term
Histone modificationsH3K9ac acetylation changesMultiple fungal speciesModerate - general stress responseVariableVariable
DNA methylation alterationsCpG methylation pattern shiftsVarious fungiUnknown - requires investigationStable/heritableLong-term
RNA interferenceSmall RNA-mediated silencingMucor circinelloidesModerate - silences resistance genesTransient/reversibleTemporary without selection
RNA interferenceLong non-coding RNA regulationMultiple speciesModerate - regulates target genesVariableVariable
Chromosome structure changesAneuploidy formationCandida albicans, Cryptococcus neoformansHigh - increases resistance gene copiesStable/heritablePermanent
Chromosome structure changesChromosomal rearrangementsCandida glabrataHigh - creates novel resistance allelesStable/heritablePermanent
DNA repair pathway disruptionMismatch repair defectsCandida glabrata, Aspergillus fumigatusHigh - increases mutation rateStable/heritablePermanent
DNA repair pathway disruptionDouble-strand break repair defectsCryptococcus speciesHigh - accelerates resistance evolutionStable/heritablePermanent

RNA-based epigenetic mechanisms have been identified in several fungal species [8]. Epimutation, a novel form of RNA interference-based resistance, was discovered in Mucor circinelloides as a mechanism conferring resistance to antifungal agents [8]. Resistant strains express small RNAs against target genes, leading to mRNA degradation and functional gene silencing [8]. This epimutation process is transient and reversible, with strains reverting to wild-type sensitivity after several passages without antifungal exposure [8].

DNA repair pathway disruptions create hypermutable phenotypes that accelerate resistance evolution [7]. Mismatch repair pathway proteins are associated with drug resistance in Cryptococcus species and Aspergillus fumigatus [7]. Mutations in DNA polymerase delta subunits lead to hypermutator phenotypes in Cryptococcus deneoformans [7]. These defects in DNA repair mechanisms increase mutation rates and enhance cellular ability to rapidly acquire and maintain antifungal resistance-conferring mutations [7].

The emergence of resistance through epigenetic mechanisms occurs at elevated rates compared to normal mutation frequencies [7]. Candida glabrata mismatch repair mutants show increased resistance development to multiple antifungal classes including azoles [7]. This elevated mutation rate provides fungi with enhanced adaptive capacity under bromuconazole selection pressure [7].

Physical Description

COLOURLESS CRYSTALS OR WHITE POWDER.

Color/Form

Colorless powder
White to off-white powde

XLogP3

3.6

Boiling Point

No boiling point at normal pressure; decomposes at 194 °C

Density

1.72 g/mL
Density (at 20 °C): 1.72 g/cm³

LogP

3.24 (LogP)
log Kow = 3.24
3.24 (20 °C)

Odor

Odorless

Melting Point

84.0 °C
84 °C

UNII

PHS29ZMZ81

GHS Hazard Statements

Aggregated GHS information provided by 226 companies from 4 notifications to the ECHA C&L Inventory. Each notification may be associated with multiple companies.;
H302 (100%): Harmful if swallowed [Warning Acute toxicity, oral];
H361 (68.58%): Suspected of damaging fertility or the unborn child [Warning Reproductive toxicity];
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410 (83.19%): Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Vapor Pressure

3.00e-08 mmHg
3X10-8 mm Hg at 25 °C
Vapor pressure at 25 °C: negligible

Pictograms

Health Hazard Environmental Hazard Irritant

Irritant;Health Hazard;Environmental Hazard

Other CAS

116255-48-2

Wikipedia

Bromuconazole

Use Classification

Agrochemicals -> Fungicides
Environmental transformation -> Pesticides (parent, predecessor)

Methods of Manufacturing

A. Greiner, R. Pepin, European Patent Office patent 258,161(1988 to Rhone-Poulenc)
Produced by reaction of 1-bromomethoxyacetylene in toluene with ethylmagnesium bromide in THF, followed by the addition of 2,4-dichlorobenzoylmethyl chloride to give 2,4-dichlorophenyl-2'-chloromethyl-2'-hydroxy-2'-bromomethoxyacetylene. The product is then hydrogenated and treated with 4-methylphenylsulfonic acid in toluene to give 2-chloromethyl-2-(2,4-dichlorophenyl)-2,5-dihydrofuran, which is treated with 1,2,4-triazole in N-methylpyrrolidone in the presence of potassium carbonate

Storage Conditions

Provision to contain effluent from fire extinguishing. Separated from food and feedstuffs. Well closed.

Stability Shelf Life

In water, stable in the dark at acidic, basic or neutral pH values. Under simulated sunlight, degradation is pH-dependent: bromuconazole is degraded especially in acidic conditions, DT50 18 days.

Dates

Modify: 2023-08-15

Fungicide bromuconazole has the potential to induce hepatotoxicity at the physiological, metabolomic and transcriptomic levels in rats

Shuchun Wu, Xiaofeng Ji, Jianmei Wang, Huizhen Wu, Jianzhong Han, Hu Zhang, Jie Xu, Mingrong Qian
PMID: 33789219   DOI: 10.1016/j.envpol.2021.116940

Abstract

Bromuconazole (BROMU), a representative triazole fungicide, has been widely used in agriculture for its low cost and highly efficiency against various fungi. BROMU residue was often detected in the environment and food chain, even though there is indication of health risk to animals, and in humans. However, the data related to the toxicity of BROMU in animals remains unclear, and the mechanism is still not fully elucidated. Here, male adult rats were exposed to 0, 13.8, 32.8 and 65.6 mg/kg/d of BROMU for 10 days by oral gavage. It was observed that short time BROMU exposure not only caused liver histological damage, including vacuolar degeneration of hepatocytes with pyknotic nuclei, but also changed the levels of some hepatic physiological parameters, including aspartate transaminase (AST), triglyceride (TG), pyruvate and total cholesterol (TC), indicating that BROMU causes hepatotoxicity in rats. In addition, according to the transcriptomics and metabolomics analysis, a total of 58 metabolites and 259 genes significantly changed in the high-dose BROMU treated group. Although several different pathways are involved, lipid metabolism- and bile acids metabolism-related pathways were highlighted in both metabolomics and transcriptomics analysis. More importantly, further validation had proven that BROMU could not only interact with peroxisome proliferator-activated receptor γ (PPAR-γ), but also significantly decrease its protein and gene expression in the liver, supporting that BROMU decreased the TG synthesis via inhibiting the PPAR-γ pathway. These results clearly showed that BROMU exposure could result in hepatotoxicity at metabolomic and transcriptomic level in rats. These observations could provide some important steps toward understanding the mechanism underlying BROMU-induced mammalian toxicity.


Characterization and application of a lanthanide-based metal-organic framework in the development and validation of a matrix solid-phase dispersion procedure for pesticide extraction on peppers (Capsicum annuum L.) with gas chromatography-mass spectrometry

Alysson Santos Barreto, Paula de Cássia da Silva Andrade, Jéssica Meira Farias, Adalberto Menezes Filho, Gilberto Fernandes de Sá, Severino Alves Júnior
PMID: 29280559   DOI: 10.1002/jssc.201700812

Abstract

The metal-organic framework [(La
Sm
)
(DPA)
(H
O)
]
was synthetized and characterized by X-ray diffractometry, differential thermogravimetric analysis, and infrared spectroscopy. The material was tested for the development and validation of a matrix solid-phase dispersion procedure for extraction of atrazine, bifenthrin, bromuconazole, clofentezine, fenbuconazole, flumetralin, procymidone, and pirimicarb, from peppers, with analysis using gas chromatography with mass spectrometry in the selected ion monitoring mode. The method developed was linear over the range tested (50.0-1000.0 μg/kg for procymidone and 200.0-1000.0 μg/kg for all other pesticides), with correlation coefficients ranging from 0.9930 to 0.9992. Experiments were carried out at 250.0, 500.0, and 1000.0 μg/kg fortification levels, and resulted in recoveries in the range of 52.7-135.0%, with coefficient of variation values between 5.2 and 5.4%, respectively, for [(La
Sm
)
(DPA)
(H
O)
]
sorbent. Detection and quantification limits ranged from 16.0 to 67.0 μg/kg and from 50.0 to 200.0 μg/kg, respectively, for the different pesticides studied. The results were compared with literature data. The developed and validated method was applied to real samples. The analysis detected the presence of residues of pesticides procymidone, fenbuconazole, flumetralin, clofentezine, atrazine, and bifenthrin.


Bromuconazole-induced hepatotoxicity is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1 gene expression

Doaa H Abdelhadya, Mohammed Abu El-Magd, Zizy I Elbialy, Ayman A Saleh
PMID: 28532222   DOI: 10.1080/15376516.2017.1333555

Abstract

Despite widespread use of bromuconazole as a pesticide for food crops and fruits, limited studies have been done to evaluate its toxic effects. Here, we evaluated the hepatotoxic effect of bromuconazole using classical toxicological (biochemical analysis and histopathological examination) and gene-based molecular methods. Male rats were treated either orally or topically with bromuconazole at doses equal to no observed adverse effect level (NOAEL) and 1/10 LD50 for 90 d. Bromuconazole increased activities of liver enzymes (ALT, AST, ALP, and ACP), and levels of bilirubin. It also induced hepatic oxidative stress as evidenced by significant decrease in the activities of superoxide dismutase (SOD), and significant increase in levels of malondialdehyde (MDA) in liver. In addition, bromuconazole caused an increase in liver weights and necrobiotic changes (vacuolation and hepatocellular hypertrophy). It also strongly induced the expression of PXR and its downstream target CYP3A1 gene as well as the activity of CYP3A1. However, it inhibited the expression of CAR and its downstream target CYP2B1 gene without significant changing in CYP2B1 activity. Overall, the oral route showed higher hepatotoxic effect and molecular changes than the dermal route and all changes were dose dependent. This is the first investigation to report that bromuconazole-induced liver oxidative damage is accompanied by upregulation of PXR/CYP3A1 and downregulation of CAR/CYP2B1.


Triazole fungicides can induce cross-resistance to medical triazoles in Aspergillus fumigatus

Eveline Snelders, Simone M T Camps, Anna Karawajczyk, Gijs Schaftenaar, Gert H J Kema, Henrich A van der Lee, Corné H Klaassen, Willem J G Melchers, Paul E Verweij
PMID: 22396740   DOI: 10.1371/journal.pone.0031801

Abstract

Azoles play an important role in the management of Aspergillus diseases. Azole resistance is an emerging global problem in Aspergillus fumigatus, and may develop through patient therapy. In addition, an environmental route of resistance development has been suggested through exposure to 14α-demethylase inhibitors (DMIs). The main resistance mechanism associated with this putative fungicide-driven route is a combination of alterations in the Cyp51A-gene (TR(34)/L98H). We investigated if TR(34)/L98H could have developed through exposure to DMIs.
Thirty-one compounds that have been authorized for use as fungicides, herbicides, herbicide safeners and plant growth regulators in The Netherlands between 1970 and 2005, were investigated for cross-resistance to medical triazoles. Furthermore, CYP51-protein homology modeling and molecule alignment studies were performed to identify similarity in molecule structure and docking modes. Five triazole DMIs, propiconazole, bromuconazole, tebuconazole, epoxiconazole and difenoconazole, showed very similar molecule structures to the medical triazoles and adopted similar poses while docking the protein. These DMIs also showed the greatest cross-resistance and, importantly, were authorized for use between 1990 and 1996, directly preceding the recovery of the first clinical TR(34)/L98H isolate in 1998. Through microsatellite genotyping of TR(34)/L98H isolates we were able to calculate that the first isolate would have arisen in 1997, confirming the results of the abovementioned experiments. Finally, we performed induction experiments to investigate if TR(34)/L98H could be induced under laboratory conditions. One isolate evolved from two copies of the tandem repeat to three, indicating that fungicide pressure can indeed result in these genomic changes.
Our findings support a fungicide-driven route of TR(34)/L98H development in A. fumigatus. Similar molecule structure characteristics of five triazole DMIs and the three medical triazoles appear the underlying mechanism of cross resistance development. Our findings have major implications for the assessment of health risks associated with the use of triazole DMIs.


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